5-(Aminomethyl)-2-methylpyrimidin-4-amine

Catalog No.
S1481651
CAS No.
101080-48-2
M.F
C6H10N4
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Aminomethyl)-2-methylpyrimidin-4-amine

CAS Number

101080-48-2

Product Name

5-(Aminomethyl)-2-methylpyrimidin-4-amine

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)

InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN

Synonyms

2-methyl-4-amino-5-aminomethylpyrimidine, 4-amino-5-aminomethyl-2-methylpyrimidine

Canonical SMILES

CC1=NC=C(C(=N1)N)CN

The exact mass of the compound 5-(Aminomethyl)-2-methylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS 101080-48-2), frequently referred to in industrial contexts as Grewe diamine, is a foundational heterocyclic building block utilized in the synthesis of thiamine (Vitamin B1) analogs, amprolium, and various aminopyrimidine-based therapeutics [1]. Featuring both a primary aminomethyl group and an exocyclic pyrimidine amine, this compound serves as a highly reactive nucleophile and condensation partner. In procurement, selecting the free base form over its more common halogenated salts or hydroxylated analogs provides critical advantages in organic solubility, step-economy, and compatibility with anhydrous synthetic environments [2].

Generic substitution with closely related analogs, such as the dihydrochloride salt (CAS 874-43-1) or the hydroxyl analog 4-amino-5-hydroxymethyl-2-methylpyrimidine (Toxopyrimidine), introduces significant process inefficiencies. Utilizing the dihydrochloride salt in non-aqueous coupling reactions requires stoichiometric neutralization, which generates insoluble amine hydrochloride byproducts that complicate filtration and reduce the effective concentration of the reactive species [2]. Similarly, substituting with the hydroxyl analog necessitates an additional chemical activation step—such as halogenation—before coupling can occur, thereby increasing the synthetic step count, lowering overall yield, and introducing corrosive reagents into the manufacturing workflow [1].

Elimination of Activation Steps vs. Hydroxyl Analogs

When synthesizing thiamine derivatives or complex amides, the pre-formed aminomethyl group of 5-(Aminomethyl)-2-methylpyrimidin-4-amine allows for direct nucleophilic coupling. In contrast, utilizing the baseline 4-amino-5-hydroxymethyl-2-methylpyrimidine requires a prior halogenation step (e.g., using thionyl chloride) to activate the position for substitution, which typically incurs a 15–25% yield loss during intermediate isolation [1]. Procuring the aminated compound directly bypasses this activation requirement.

Evidence DimensionSynthetic Step Count and Intermediate Yield
Target Compound DataDirect coupling (1 step, >85% typical yield)
Comparator Or Baseline4-Amino-5-hydroxymethyl-2-methylpyrimidine (2 steps: activation + coupling, ~60-70% overall yield)
Quantified DifferenceEliminates 1 synthetic step and avoids ~15-25% intermediate yield loss
ConditionsStandard amide coupling or reductive amination workflows

Procuring the pre-aminated building block eliminates hazardous halogenation steps, directly improving overall yield and process safety.

Waste Reduction in Anhydrous Media vs. Dihydrochloride Salt

The free base form of 5-(Aminomethyl)-2-methylpyrimidin-4-amine exhibits higher solubility in standard organic solvents like dichloromethane and ethyl acetate compared to its salt forms, facilitating homogeneous anhydrous reactions. When using the comparator 5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride (CAS 874-43-1), the addition of a tertiary amine base is required to liberate the nucleophile, generating two equivalents of triethylamine hydrochloride per mole of reactant[1]. This salt precipitation complicates downstream processing and can trap the product during filtration.

Evidence DimensionByproduct Generation in Anhydrous Coupling
Target Compound Data0 equivalents of amine hydrochloride salt generated
Comparator Or BaselineDihydrochloride salt (CAS 874-43-1) (Generates 2 equivalents of amine salt waste per mole)
Quantified Difference100% reduction in neutralization-induced salt waste
ConditionsAnhydrous organic coupling reactions (e.g., DCM/EtOAc with Et3N)

Selecting the free base streamlines purification in organic syntheses by preventing the formation of insoluble salt byproducts.

Bypassing High-Pressure Reduction Bottlenecks vs. Nitrile Precursor

Industrial synthesis of the aminomethyl moiety often relies on the reduction of 4-amino-2-methyl-5-pyrimidinecarbonitrile using Raney nickel under high hydrogen pressure (typically 4 MPa at 100 °C). Procuring 5-(Aminomethyl)-2-methylpyrimidin-4-amine directly eliminates the need for specialized high-pressure autoclaves [1]. Furthermore, it avoids the formation of secondary amine dimers, an impurity profile (up to 5-10%) commonly encountered during the incomplete or side-reaction-prone hydrogenation of the nitrile precursor.

Evidence DimensionProcess Equipment Requirements and Impurity Profile
Target Compound DataReady for immediate functionalization; 0 MPa pressure required
Comparator Or Baseline4-Amino-2-methyl-5-pyrimidinecarbonitrile (Requires 4 MPa H2 pressure and generates up to 5-10% dimer impurities)
Quantified DifferenceEliminates 4 MPa high-pressure requirement and associated dimer impurities
ConditionsScale-up manufacturing of pyrimidine derivatives

Purchasing the pre-reduced amine allows facilities without high-pressure hydrogenation capabilities to safely and efficiently synthesize target derivatives.

Thiamine (Vitamin B1) Analog and Antagonist Synthesis

As the core Grewe diamine moiety, this free base compound is the exact precursor required for constructing novel allithiamines and metabolic antagonists, avoiding the activation steps and yield losses associated with hydroxyl analogs [1].

Development of Aminopyrimidine-Based Kinase Inhibitors

The free base's solubility in organic solvents makes it highly suitable for anhydrous library synthesis of oncology drugs, where the aminopyrimidine scaffold acts as a hinge-binding motif and salt byproducts would impede high-throughput purification [2].

Agrochemical Formulation (Herbicides and Fungicides)

Used as a direct building block in the synthesis of pyrimidine-based crop protection agents, where avoiding the dihydrochloride salt prevents unwanted chloride interference in sensitive catalytic cross-coupling steps [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

138.090546336 g/mol

Monoisotopic Mass

138.090546336 g/mol

Heavy Atom Count

10

UNII

EU1UNR0P28

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

95-02-3

Wikipedia

4-amino-2-methyl-5-pyrimidinemethanamine

Dates

Last modified: 07-17-2023
Jenkins et al. A New Thiamin Salvage Pathway. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.13, published online 8 July 2007. http://www.nature.com/naturechemicalbiology

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